molecular formula C8H10BClO2 B8401825 (5-Chloro-2-ethylphenyl)boronic acid

(5-Chloro-2-ethylphenyl)boronic acid

Cat. No.: B8401825
M. Wt: 184.43 g/mol
InChI Key: KHQUXEAMRHNRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-ethylphenyl)boronic acid is an arylboronic acid derivative that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Boronic acids are widely used in the Suzuki-Miyaura reaction, a palladium-catalyzed process that forms carbon-carbon bonds, which is fundamental for constructing complex organic molecules, such as active pharmaceutical ingredients (APIs) and advanced materials . The structure of this compound, featuring both a boronic acid group and a chlorine atom on the aromatic ring, allows for sequential and selective functionalization. The chlorine atom can serve as a handle for further substitution via additional coupling reactions, making it a valuable scaffold for designing molecules in medicinal chemistry and materials science . As a member of the organoboron family, its mode of action in couplings involves a transmetalation step where the organic group bound to boron is transferred to a palladium catalyst . Researchers value this compound for its role in drug discovery and development pipelines, where high-purity boronic acids are crucial intermediates for creating novel bioactive compounds . This compound is For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

Molecular Formula

C8H10BClO2

Molecular Weight

184.43 g/mol

IUPAC Name

(5-chloro-2-ethylphenyl)boronic acid

InChI

InChI=1S/C8H10BClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,11-12H,2H2,1H3

InChI Key

KHQUXEAMRHNRCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)CC)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and pKa

  • Chloro vs. Fluoro Substitutions: Fluoro-substituted boronic acids (e.g., (5-Fluoro-2-hydroxyphenyl)boronic acid) exhibit lower pKa values (~7–8) compared to chloro analogs due to fluorine’s stronger electron-withdrawing effect, enhancing boronate stability at physiological pH .
  • Ethyl vs. Methoxy Groups : (5-Chloro-2-methoxyphenyl)boronic acid () has a methoxy group that increases water solubility via hydrogen bonding. The ethyl group in (5-Chloro-2-ethylphenyl)boronic acid likely enhances lipophilicity, improving membrane permeability but risking precipitation in polar media, as seen with pyren-1-yl boronic acid in cell culture assays .

Anticancer Potential

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar IC50 values (0.1969–0.2251 µM) in triple-negative breast cancer (4T1) cells .
  • Triazole-substituted analogs (e.g., 1-amido-2-triazolylethaneboronic acid) demonstrate improved β-lactamase inhibition (Ki < 1 µM) compared to phenyl-substituted derivatives, highlighting the role of heterocyclic substituents in target affinity .

Enzyme Inhibition

  • Methoxyethyl-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases (HDACs) at 1 µM, outperforming trichostatin A (1.5 µM). The ethyl group in this compound may similarly enhance hydrophobic interactions with enzyme active sites .

Physicochemical and Pharmacokinetic Profiles

Compound Water Solubility LogP pKa Key Applications
This compound Low (predicted) ~2.8 ~8.5* Suzuki coupling, enzyme inhibition
6-Hydroxynaphthalen-2-yl boronic acid Moderate 1.9 7.2 Anticancer (IC50 = 0.1969 µM)
5-Chloro-2-methoxyphenylboronic acid High 1.5 7.8 Intermediate in drug synthesis
1-Amido-2-triazolylethaneboronic acid Moderate 1.2 7.5 β-lactamase inhibition

*Predicted based on substituent effects .

Selectivity and Stability

  • Boronic Acid-Diol Interactions : Analogous to 3-AcPBA and 4-MCPBA, this compound may form reversible esters with diols, but its higher pKa could limit binding under physiological conditions compared to fluoro derivatives .
  • Hydrolytic Stability : Chloro and ethyl substituents may slow protodeboronation compared to electron-deficient analogs, as seen in studies of arylboronic acid hydrolysis kinetics .

Preparation Methods

Reaction Mechanism and General Procedure

This method involves the generation of a 5-chloro-2-ethylphenyl Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis:

  • Grignard Formation :

    • Substrate : 5-Chloro-2-ethylbromobenzene (1.0 mol) reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under argon.

    • Conditions : Reflux at 65–70°C until magnesium is consumed.

  • Boration with Trimethyl Borate :

    • The Grignard reagent is added to trimethyl borate (1.5 mol) in THF at −10°C to 0°C, yielding (5-chloro-2-ethylphenyl)boronic acid dimethyl ester.

  • Acid Hydrolysis :

    • The boronic ester is hydrolyzed with 10% sulfuric acid (2.0 mol) at 25°C, followed by extraction and crystallization.

Optimization and Challenges

  • Yield : 55–70% for analogous substrates (e.g., 4-fluorophenylboronic acid).

  • Key Variables :

    • Excess trimethyl borate (1.5 mol per Grignard equivalent) minimizes homocoupling byproducts.

    • Slow addition of Grignard reagent at low temperatures (−10°C) prevents exothermic side reactions.

Table 1: Grignard Method Performance for Analogous Boronic Acids

SubstrateBoron SourceHydrolysis AgentYield (%)Reference
4-Fluorophenyl bromideB(OCH₃)₃H₂SO₄ (10%)55
Phenyl bromideB(OCH₃)₃H₂SO₄ (10%)67
2-Methylphenyl bromideB(OCH₃)₃H₂SO₄ (10%)62

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism and General Procedure

This method employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to borylate 5-chloro-2-ethylbromobenzene:

  • Catalytic System :

    • Catalyst : PdCl₂(dppf) (5 mol%) or Pd(PPh₃)₄ (10 mol%).

    • Base : KOAc (3.0 mol) activates B₂Pin₂ by generating a reactive borate intermediate.

  • Reaction Conditions :

    • Solvent : Toluene or 1,4-dioxane (0.2 M substrate concentration).

    • Temperature : 80–120°C for 12–24 hours under inert atmosphere.

  • Workup :

    • Hydrolysis of the pinacol boronate ester with HCl (1 M) yields the boronic acid.

Optimization and Challenges

  • Yield : 72–89% for sterically hindered substrates (e.g., 2-methylphenylboronic acid).

  • Key Variables :

    • Solvent Polarity : Polar solvents (e.g., dioxane) improve yields by stabilizing the Pd intermediate.

    • Catalyst Loading : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in electron-deficient aryl halides.

Table 2: Miyaura Borylation Performance for Analogous Boronic Acids

SubstrateCatalystB₂Pin₂ (equiv)Yield (%)Reference
4-Chlorophenyl bromidePdCl₂(dppf)1.585
2-Methylphenyl bromidePd(PPh₃)₄1.278
3-Thiopheneboronic acidPdCl₂(dppf)1.589

Comparative Analysis of Methods

Efficiency and Scalability

  • Grignard Method :

    • Advantages : No requirement for precious metal catalysts; suitable for large-scale production.

    • Limitations : Sensitive to moisture/oxygen; low functional group tolerance.

  • Miyaura Borylation :

    • Advantages : High functional group tolerance; compatible with electron-withdrawing groups (e.g., −Cl).

    • Limitations : Pd catalyst cost; pinacol ester hydrolysis adds a step.

Steric and Electronic Effects

  • The ethyl group at the 2-position introduces steric hindrance, slowing transmetalation in Miyaura borylation. This is mitigated by using PdCl₂(dppf), which has a larger ligand set.

  • The chloro group at the 5-position deactivates the aryl halide, necessitating higher temperatures (120°C) in Miyaura reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-Chloro-2-ethylphenyl)boronic acid with high purity?

  • Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct electrophilic borylation. To ensure high purity, prodrug strategies (e.g., pinacol esters) are often employed due to the instability of free boronic acids during purification. Aromatic boronic acids require protection of the boronic acid group during multi-step syntheses, followed by deprotection under mild acidic conditions . Characterization via 11^{11}B NMR and LC-MS/MS can confirm purity and structural integrity .

Q. How can researchers assess the binding affinity of this compound to diol-containing biomolecules?

  • Answer: Isothermal titration calorimetry (ITC) or fluorescence-based assays are commonly used to measure equilibrium binding constants (KdK_d). The pKa-lowering effect of diol binding can be exploited using pH-sensitive reporters (e.g., nitrophenol derivatives) to monitor complexation in real-time . For sugars, competitive assays with known binders (e.g., fructose) provide comparative affinity data .

Q. What analytical techniques are suitable for detecting trace impurities in this compound samples?

  • Answer: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity for underivatized boronic acids at sub-ppm levels. Derivatization with diols (e.g., sorbitol) enhances ionization efficiency in MALDI-MS, enabling detection of polymeric byproducts or degradation species .

Advanced Research Questions

Q. How do chloro and ethyl substituents influence the reactivity and stability of this compound?

  • Answer: The electron-withdrawing chloro group decreases the boronic acid’s pKa, enhancing its Lewis acidity and diol-binding capacity. The ethyl substituent increases steric hindrance, potentially reducing off-target interactions but may also lower aqueous solubility. Thermogravimetric analysis (TGA) reveals that halogenated arylboronic acids exhibit higher thermal stability, with decomposition onset temperatures >250°C .

Q. What experimental strategies address contradictions in kinetic vs. thermodynamic binding data for boronic acid-diol interactions?

  • Answer: Stopped-flow kinetics can resolve rapid binding events (e.g., konk_{on} values for fructose binding within seconds), while ITC provides thermodynamic parameters (ΔH\Delta H, ΔS\Delta S). Discrepancies arise when protonation states or solvent effects are unaccounted for; buffered systems at physiological pH (7.4) mitigate such issues .

Q. How can structural modifications enhance the proteasome-targeting activity of this compound analogs?

  • Answer: Rational design via molecular docking (e.g., targeting the 20S proteasome’s Thr1 residue) optimizes covalent binding. Introducing peptide-like side chains mimics natural substrates (e.g., Bortezomib’s dipeptidic backbone), improving selectivity and reducing off-target effects. Bioisosteric replacement of carboxyl groups with boronic acids enhances potency by ~100-fold in protease inhibitors .

Q. What methodologies improve cellular uptake of this compound in drug delivery systems?

  • Answer: Conjugation to diol-targeting moieties (e.g., glucose-polymer carriers) exploits sugar transporters for enhanced uptake. Encapsulation in pH-responsive liposomes functionalized with boronic acid ligands improves endosomal escape and intracellular release .

Key Considerations for Experimental Design

  • Handling Stability: Store this compound at 0–6°C under inert atmosphere to prevent oxidation or trimerization .
  • Contradiction Resolution: Validate binding constants across multiple techniques (e.g., ITC, fluorescence) to account for solvent or pH artifacts .
  • Safety Protocols: Use PPE (gloves, goggles) due to potential irritancy and genotoxicity risks; LC-MS/MS monitoring ensures compliance with impurity thresholds (<1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.